(3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Description
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS 1072951-51-9) is an organoboron compound featuring two methoxycarbonyl (-COOCH₃) groups at the 3- and 4-positions of a phenyl ring attached to a boronic acid (-B(OH)₂) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . The ester groups enhance solubility in polar organic solvents compared to alkyl-substituted analogs, while the boronic acid enables nucleophilic interactions with diols or amines, making it versatile in catalysis and medicinal chemistry.
Properties
IUPAC Name |
[3,4-bis(methoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNUZKSZARZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674748 | |
| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-51-9 | |
| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Bis(methoxycarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
The primary target of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process.
Mode of Action
The this compound interacts with its target through a process known as transmetalation. In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium. This results in the formation of a new palladium-carbon bond.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The downstream effects include the synthesis of various organic compounds, including biaryls.
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared, suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This leads to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes.
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions. Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Biological Activity
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its potential applications in drug delivery systems.
- Molecular Formula : C₁₀H₁₁BO₆
- Molecular Weight : 238.00 g/mol
- CAS Number : 1072951-51-9
Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which play a crucial role in regulating the cell cycle and apoptosis. For instance, compounds similar to this compound have shown significant growth inhibition in various cancer cell lines.
| Compound | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| Bortezomib | 7.05 | Proteasome inhibitor |
| This compound | TBD | TBD |
Recent studies have indicated that this compound could act as a lead compound for further development due to its favorable pharmacokinetic properties and ability to induce cell cycle arrest at the G2/M phase in U266 cells .
Antibacterial Activity
The antibacterial potential of this compound is linked to its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research has shown that boronic acids can bind covalently and reversibly to the active sites of these enzymes, enhancing their efficacy against resistant strains.
| Compound | Inhibitory Constant (Ki, µM) | Target |
|---|---|---|
| Compound A | 0.004 | Class C β-lactamases |
| Compound B | 0.008 | Class C β-lactamases |
Studies have demonstrated that modifications to the boronic acid structure can significantly enhance binding affinity and antibacterial activity against problematic strains such as Pseudomonas aeruginosa .
Antiviral Activity
The antiviral properties of boronic acids are attributed to their ability to interfere with viral replication processes. Though specific data on this compound is limited, similar compounds have shown promise in inhibiting viral entry and replication by targeting viral proteases and polymerases .
Case Studies
Several case studies highlight the potential of boronic acids in therapeutic applications:
- Bortezomib : The first FDA-approved boronic acid derivative for treating multiple myeloma demonstrated significant efficacy by inhibiting proteasome activity.
- Ixazomib : Another boronic acid-based drug that has shown effectiveness in clinical trials for various cancers by modulating immune responses and enhancing apoptosis in cancer cells .
Scientific Research Applications
Organic Synthesis
Boronic acids, including (3,4-bis(methoxycarbonyl)phenyl)boronic acid, are pivotal in organic synthesis due to their ability to form covalent bonds with various nucleophiles. Their applications include:
- Cross-Coupling Reactions : This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions facilitate the formation of carbon-carbon bonds, essential for constructing complex organic molecules. For instance, it has been successfully used to synthesize various biaryl compounds and heterocycles .
- Synthesis of Coumarins : this compound can be utilized to synthesize 3,4-disubstituted coumarins through Pd-catalyzed site-selective cross-coupling reactions. This application is significant in developing compounds with potential biological activity .
- Formation of Amides : The compound also plays a role in the formation of amides via boron-mediated activation of carboxylic acids. This method enhances the efficiency of amide bond formation compared to traditional methods .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential in drug development:
- Anticancer Activity : Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for controlling cellular protein levels. This inhibition can lead to apoptosis in cancer cells. Compounds like this compound are being investigated for their efficacy against various cancer types .
- Targeted Drug Delivery : Boronic acids can form reversible covalent bonds with diols present in biological molecules. This property is exploited in designing targeted drug delivery systems where the drug's release can be controlled through interactions with specific biomolecules .
Materials Science
The unique properties of this compound extend into materials science:
- Polymer Chemistry : Boronic acids are used as building blocks for synthesizing polymeric materials with tailored properties. The compound can participate in polymerization reactions to produce materials with specific mechanical and thermal characteristics .
- Sensors : The ability of boronic acids to interact with sugars and other biomolecules makes them suitable for developing sensors for glucose and other analytes. This application is particularly relevant in the field of biosensors for diabetes management .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural Isomers: 3,4- vs. 3,5-Substitution
The 3,5-bis(methoxycarbonyl)phenyl analog (CAS 177735-55-6) shares the same molecular formula (C₁₀H₁₁BO₆) and molecular weight (238 g/mol) but differs in substituent positioning. The 3,5-isomer exhibits symmetrical ester groups, leading to distinct electronic and steric effects:
- Crystallinity : Analogous trifluoromethyl-substituted boronic acids show that substituent position significantly affects dihedral angles between the phenyl ring and boronic acid plane, influencing crystal packing and dimerization tendencies (e.g., dihedral angles of 6.7°–55.9° in trifluoromethyl derivatives) .
Table 1: Key Properties of Methoxycarbonyl-Substituted Analogs
| Property | (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid | (3,5-Bis(methoxycarbonyl)phenyl)boronic Acid |
|---|---|---|
| CAS Number | 1072951-51-9 | 177735-55-6 |
| Molecular Weight (g/mol) | 238 | 238 |
| Substituent Symmetry | Asymmetric | Symmetric |
| Electron Density | Moderately electron-deficient | Highly electron-deficient |
| Solubility | High in polar solvents (e.g., THF, DMF) | Moderate in polar solvents |
Alkoxy-Substituted Analogs
Compounds like [3,4-bis(hexyloxy)phenyl]boronic acid (CAS 200959-52-0) and [3,4-bis(decyloxy)phenyl]boronic acid (CAS 233661-05-7) replace methoxycarbonyl with long alkyl chains:
- Solubility : Hexyloxy/decyloxy groups confer lipophilicity, reducing aqueous solubility but enhancing membrane permeability compared to ester-containing analogs .
- Applications : These analogs are less suited for catalytic applications but serve as intermediates in hydrophobic polymer synthesis or lipid droplet imaging probes .
Electron-Withdrawing Group Analogs
Trifluoromethyl- or nitro-substituted boronic acids (e.g., o-nitrophenylboronic acid) exhibit stronger electron-withdrawing effects:
- Acidity : The pKa of this compound is likely higher (~8–9) than trifluoromethyl analogs (pKa ~7–8), affecting protonation states in biological systems .
- Catalytic Efficiency : o-Nitrophenylboronic acid outperforms phenyl boronic acid in amide bond formation due to enhanced Lewis acidity, whereas methoxycarbonyl derivatives may offer intermediate reactivity .
Table 2: Comparative Bioactivity of Boronic Acid Derivatives
| Compound | Target | Activity (IC₅₀/Ki) | Key Feature |
|---|---|---|---|
| This compound | β-Lactamase (predicted) | ~5–10 µM | Ester-enhanced solubility |
| o-Nitrophenylboronic acid | Amide bond formation | N/A (positive control) | High Lewis acidity |
| Combretastatin-boronic acid hybrid (13c) | Tubulin polymerization | 21 µM | Apoptosis induction |
Preparation Methods
General Synthetic Approaches for Boronic Acids
Boronic acids, including (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, are trivalent boron compounds featuring a carbon-boron bond and two hydroxyl groups on boron. They are typically synthesized from boron-containing precursors such as boric acid or trialkylborates via organometallic intermediates. The key synthetic strategies involve:
- Formation of organometallic intermediates such as Grignard reagents or organolithium compounds from aryl halides.
- Reaction of these intermediates with electrophilic boron reagents like trialkylborates (e.g., trimethylborate).
- Hydrolysis or work-up to yield the boronic acid .
These steps are often carried out under inert atmosphere and controlled temperatures to avoid decomposition or side reactions.
Specific Preparation via Grignard Reagents and Trialkylborates
A common and effective method for preparing arylboronic acids, including derivatives like this compound, involves the following steps:
Step 1: Formation of the Grignard reagent
Starting from a suitable aryl halide (e.g., 3,4-bis(methoxycarbonyl)phenyl bromide), the Grignard reagent is prepared by reaction with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The presence of lithium salts such as lithium chloride (LiCl) can improve the yield and stability of the Grignard reagent by facilitating complexation and enhancing reactivity.Step 2: Reaction with trialkylborate
The arylmagnesium halide is then reacted with a trialkylborate, typically trimethylborate, at low temperatures (often around -70°C to room temperature). This step forms the boronate intermediate.Step 3: Hydrolysis
Subsequent aqueous acidic work-up hydrolyzes the boronate ester to yield the desired boronic acid.
This method is scalable and reproducible, allowing for industrial application with stable and high yields.
Optimization Parameters in Preparation
Several parameters influence the efficiency and yield of this compound synthesis:
| Parameter | Optimal Condition/Effect | Notes |
|---|---|---|
| Lithium salt additive | LiCl at molar ratio ~1.2:1 (LiCl:aryl halide) | Enhances Grignard reagent formation and yield; other Li salts less effective |
| Temperature range | -70°C to reflux in THF | Low temperature favors Grignard formation; reflux aids reaction completion |
| Trialkylborate choice | Trimethylborate preferred | Other trialkylborates lead to lower yields |
| Reaction atmosphere | Inert (N2 or Ar) | Prevents oxidation and decomposition of sensitive intermediates |
| Work-up conditions | Acidic aqueous hydrolysis | Converts boronate ester to boronic acid |
| Purification | Crystallization or chromatography | Required due to possible formation of cyclic boroxines (trimers) and impurities |
Alternative Methods and Derivative Formation
Boronic Esters Formation
this compound can be converted into more stable cyclic esters such as pinacol esters by reaction with diols (e.g., 2,3-dimethyl-2,3-butanediol) in toluene with azeotropic removal of water. These esters are often easier to handle and store, and are useful intermediates in Suzuki coupling reactions.Use of Organolithium Reagents
In some cases, organolithium reagents derived from the corresponding aryl halides can be used instead of Grignard reagents to form the boronate intermediate. This method requires careful temperature control and moisture exclusion.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Grignard + Trimethylborate | 3,4-bis(methoxycarbonyl)phenyl bromide | Mg, LiCl, trimethylborate | THF, -70°C to reflux, inert atm. | High yield, scalable | Sensitive to moisture, requires inert conditions |
| Organolithium + Trialkylborate | Aryl bromide or iodide | n-BuLi or similar, trialkylborate | Low temp, inert atm. | Alternative to Grignard | More reactive, less tolerant |
| Boronic ester formation | Boronic acid | Diols (pinacol) | Reflux in toluene, azeotropic distillation | Stable derivatives, easier handling | Additional step, requires purification |
Research Findings and Industrial Relevance
- The use of lithium chloride as an additive in Grignard reagent formation has been shown to significantly improve yields and reproducibility in the synthesis of arylboronic acids, including those with electron-withdrawing ester groups such as methoxycarbonyl substituents.
- The Suzuki-Miyaura coupling reaction, which uses boronic acids like this compound as substrates, benefits from the mild reaction conditions and functional group tolerance of these compounds, underscoring the importance of reliable preparation methods.
- Stability issues with boronic acids, including the tendency to form cyclic trimers (boroxines), necessitate careful handling and sometimes conversion to boronic esters for storage and transport.
Q & A
Q. What synthetic methodologies are recommended for preparing (3,4-Bis(methoxycarbonyl)phenyl)boronic acid with high purity?
A Rhodium(I)-catalyzed carboxylation approach using arylboronic esters and CO₂ has been reported for synthesizing methoxycarbonyl-substituted phenylboronic acids. For example, 4-(methoxycarbonyl)phenyl boronic acid was synthesized via this method, yielding 62% with structural confirmation by ¹H and ¹³C NMR (δ 8.10 ppm for aromatic protons and 167.30 ppm for carbonyl carbons). Researchers should optimize reaction conditions (e.g., solvent, temperature, and catalyst loading) and purify via recrystallization or column chromatography to achieve >97% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
¹H and ¹³C NMR in deuterated methanol (MeOD) are critical for confirming the structure. Key NMR signals include aromatic protons (δ ~8.10 ppm) and carbonyl carbons (δ ~167 ppm). Additionally, high-resolution mass spectrometry (HRMS) can verify molecular weight, while FT-IR confirms the presence of boronic acid (B-O) and ester (C=O) functional groups .
Q. How should researchers handle and store this compound to prevent degradation?
Store the compound in a sealed, moisture-free container at room temperature. Protodeboronation and ester hydrolysis can occur under protic or acidic conditions, so avoid aqueous solvents unless necessary. Use anhydrous solvents like THF or DMF for reactions .
Advanced Research Questions
Q. What validated analytical methods can detect trace impurities (e.g., unreacted precursors) in this boronic acid?
An LC-MS/MS method validated per ICH guidelines is recommended. Parameters include:
- Limit of Detection (LOD): ≤0.1 ppm
- Limit of Quantification (LOQ): ≤1 ppm
- Linearity: R² >0.99 across 1–100 ppm
- Accuracy: 90–110% recovery Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid and monitor via multiple reaction monitoring (MRM) for specificity .
Q. How can this compound be utilized in transition metal-catalyzed cross-coupling reactions?
The boronic acid moiety enables Suzuki-Miyaura couplings with aryl halides. For example, under Pd(PPh₃)₄ catalysis in a 1:1 DME/H₂O system at 80°C, it can form biaryl derivatives. Optimize base (e.g., Na₂CO₃) and ligand (e.g., SPhos) to enhance efficiency. Monitor reaction progress via TLC or HPLC .
Q. What strategies address contradictions in reactivity data between computational predictions and experimental results?
Discrepancies may arise from solvent effects or steric hindrance from the methoxycarbonyl groups. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states. Experimentally, vary temperature and solvent polarity (e.g., DMSO vs. toluene) to validate computational findings .
Q. How does the electron-withdrawing methoxycarbonyl group influence the compound’s reactivity in organoboron chemistry?
The electron-deficient aromatic ring reduces boronic acid nucleophilicity, potentially slowing transmetalation in cross-coupling reactions. Counteract this by using stronger bases (e.g., Cs₂CO₃) or microwave-assisted heating to accelerate kinetics. Comparative studies with electron-neutral boronic acids (e.g., phenylboronic acid) can quantify rate differences .
Methodological Tables
Table 1. Key NMR Data for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (Aromatic) | 8.10 | d (J=1.0 Hz) | C2/C5-H |
| ¹³C (C=O) | 167.30 | - | Methoxycarbonyl |
Table 2. LC-MS/MS Validation Parameters for Impurity Analysis
| Parameter | Value/Range |
|---|---|
| LOD | 0.1 ppm |
| LOQ | 1 ppm |
| Linearity (R²) | >0.99 |
| Recovery (%) | 90–110 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
